
Conduritol B
Overview
Description
Conduritol B (CBE, this compound epoxide) is a cyclohexene tetrol derivative and a potent mechanism-based inhibitor of β-glucocerebrosidase (GBA), an enzyme critical in glycosphingolipid metabolism. Its structure features a bicyclic epoxide moiety, enabling covalent binding to the active site of GBA, thereby irreversibly inhibiting its activity . Synthesized via stereoselective epoxidation of this compound , this compound has been pivotal in studying Gaucher disease, a lysosomal storage disorder caused by GBA deficiency. In preclinical models, CBE modulates glucosylceramide levels, preserving neuromuscular function in ALS mice and serving as a chemical knockout tool for Gaucher disease research . Despite its utility, CBE lacks selectivity, inhibiting other retaining glycosidases, which complicates its use in vivo .
Scientific Research Applications
Gaucher Disease
CBE is extensively used to create animal models that mimic Gaucher disease. By administering varying doses of CBE to mice, researchers can induce a phenotype resembling neuronopathic GD. This model allows for the investigation of neuropathological changes and therapeutic interventions .
- Dosage Variability : Research indicates that CBE can be administered in doses ranging from 25 mg/kg to 300 mg/kg body weight over periods from 2 hours to several days, allowing for flexible experimental designs .
Parkinson's Disease
Given the link between GBA mutations and Parkinson's disease, CBE's role extends to generating models for PD research. Studies have shown that CBE can induce parkinsonian symptoms in animal models, providing insights into the mechanisms underlying neurodegeneration associated with GBA deficiency .
Enzyme Inhibition Studies
CBE is not only selective for GBA but also inhibits other glycosidases at higher concentrations, including:
- Nonlysosomal glucosylceramidase (GBA2)
- Lysosomal α-glucosidase
- β-glucuronidase
This broad inhibition profile necessitates careful consideration when designing experiments to ensure specificity .
Antifungal Activity
Recent studies have explored the use of CBE in antifungal therapies by inhibiting β-glucosidases involved in fungal metabolism. For instance, CBE has been shown to inhibit the hydrolysis of esculin, a crucial step for certain fungi, thereby demonstrating potential as an antifungal agent .
Therapeutic Window and Safety
While CBE shows promise in various applications, its narrow therapeutic window poses challenges. The compound's potential off-target effects necessitate further research to optimize dosing regimens that maximize efficacy while minimizing adverse effects .
Case Studies and Research Findings
Chemical Reactions Analysis
Epoxidation to Conduritol B Epoxide
This compound undergoes epoxidation to form this compound Epoxide (CBE), an irreversible inhibitor of β-glucosidases. This reaction uses meta-chloroperoxybenzoic acid (mCPBA) with radical inhibitors (e.g., 4,4’-thiobis(6-tert-butyl-3-methylphenol)) at elevated temperatures (60°C for 12 hours), achieving complete conversion . The epoxide’s C2 symmetry allows covalent binding to catalytic nucleophiles (e.g., Glu340 in glucocerebrosidase), forming a stable ester linkage .
Table 1: Epoxidation Reaction Conditions
Reagent | Temperature | Time | Yield | Reference |
---|---|---|---|---|
mCPBA + radical trap | 60°C | 12 h | 100% |
Acid-Catalyzed Rearrangements
This compound derivatives undergo acid-mediated rearrangements:
-
Epoxide ring-opening : In acetic anhydride, CBE forms conduritol-F (24) and conduritol-B (28) in a 2:1 ratio via neighboring-group participation .
-
Hydrolysis : Hydrochloric acid accelerates hydrolysis of acetals to tetraols (e.g., myo-inositol tetraacetate) .
Thiocarbonate Formation and Elimination
This compound tetraacetate reacts with N,N’-thiocarbonyldiimidazole to form cyclic thiocarbonates. Subsequent elimination with triethylamine yields unsaturated cyclitols (e.g., 48) .
Biochemical Reactivity
CBE irreversibly inhibits glycosidases via covalent modification:
Table 3: Enzyme Inhibition Parameters
Enzyme | Inhibitor | IC₅₀ (μM) | Ki (μM) | Reference |
---|---|---|---|---|
Glucocerebrosidase | CBE | 4.28–9.49 | 53 | |
Lysosomal α-glucosidase | CBE | Not reported | – |
Q & A
Basic Research Questions
Q. What are the standard protocols for identifying and characterizing Conduritol B in natural product extracts?
- Methodology: Use NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural identity . For purity assessment, employ HPLC with UV/RI detection, referencing retention times against authenticated standards . Include solvent systems optimized for polar cyclitol separation (e.g., HILIC columns).
- Data Contradictions: Address discrepancies in reported NMR shifts by cross-validating with synthetic analogs or deuterated solvents to resolve signal overlap .
Q. How can researchers isolate this compound from plant sources while minimizing degradation?
- Methodology: Optimize extraction using polar solvents (e.g., methanol-water) under nitrogen to prevent oxidation. Lyophilization preserves stability, while silica gel chromatography isolates cyclitols . Validate yields via gravimetric analysis and LC-MS .
- Experimental Design: Compare Soxhlet vs. ultrasound-assisted extraction efficiency using ANOVA to determine significance (p < 0.05) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s inhibitory effects on mitochondrial oxygen consumption (OCR) in neuronal cells?
- Methodology: Perform Seahorse XF assays on N2a cells treated with this compound epoxide . Quantify OCR changes under basal/respiratory stress conditions. Validate mitochondrial membrane potential via TMRE staining and ATP synthase activity assays.
- Data Contradictions: If OCR reduction is inconsistent across cell lines, investigate cell-specific metabolic dependencies (e.g., glycolysis vs. OXPHOS) using transcriptomic profiling .
Q. How does this compound interact with glycosidase enzymes, and how can structural analogs improve selectivity?
- Methodology: Use molecular docking (AutoDock Vina) to model interactions with β-glucosidase active sites . Validate binding via surface plasmon resonance (SPR) and enzymatic inhibition assays (IC₅₀ determination).
- Advanced Analysis: Synthesize analogs (e.g., fluorinated derivatives) to probe steric/electronic effects. Compare kinetic parameters (Km, Vmax) using Lineweaver-Burk plots .
Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?
- Methodology: Conduct systematic reviews (PRISMA guidelines) to assess study heterogeneity (e.g., dosing, model organisms) . Validate findings using orthogonal assays: e.g., compare in vitro enzyme inhibition with in vivo pharmacokinetics (LC-MS/MS plasma analysis) .
- Data Integration: Apply meta-analysis tools (RevMan) to quantify effect sizes and identify confounding variables (e.g., metabolite stability) .
Q. Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound’s metabolic effects?
- Guidelines:
- Pre-registration: Document protocols (e.g., cell culture conditions, compound concentrations) in open-access repositories (OSF) .
- Controls: Include vehicle (solvent) and positive controls (e.g., known glycosidase inhibitors) in all assays .
- Data Reporting: Follow CONSORT-EHEALTH criteria for transparency: detail statistical methods, effect sizes, and confidence intervals .
Q. What computational tools are recommended for predicting this compound’s off-target interactions?
- Approach: Use ChemAxon’s MarvinSuite for physicochemical property prediction and SwissTargetPrediction for target profiling . Validate predictions via thermal shift assays (TSA) to detect protein-ligand binding .
Q. Data Interpretation and Contextualization
Q. How can conflicting results about this compound’s role in autophagy be reconciled?
- Analysis Framework:
- Dose-Dependency: Test a concentration range (nM–μM) to identify biphasic effects .
- Temporal Dynamics: Use time-lapse microscopy (LC3-GFP transfection) to monitor autophagic flux .
- Cross-Species Validation: Compare results in human vs. murine cell lines to assess translational relevance .
Q. What criteria should guide the inclusion of this compound in compound libraries for high-throughput screening (HTS)?
- Criteria:
- Purity: ≥95% (validated by LC-ELSD) .
- Solubility: ≥1 mM in DMSO/PBS for HTS compatibility .
- Structural Diversity: Prioritize analogs with varied substituents (e.g., hydroxyl/epoxide groups) to explore SAR .
Q. Ethical and Reporting Standards
Q. How should researchers address potential biases in studies investigating this compound’s therapeutic potential?
- Mitigation Strategies:
- Blinding: Use double-blinded protocols for data collection/analysis .
- Conflict of Interest: Disclose funding sources (e.g., industry partnerships) in the "Acknowledgments" section .
- Peer Review: Submit raw data (e.g., chromatograms, dose-response curves) as supplementary material .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Conduritol C and Derivatives
Conduritol C and its analogs (methyl-, bromo-, and acetonide derivatives) share the cyclohexene tetrol backbone but differ in stereochemistry and substituents. Key distinctions include:
- Stereochemical Configuration : Conduritol C derivatives adopt a half-chair conformation with equatorial hydroxyl groups, whereas CBE’s epoxide introduces rigidity .
- Crystallographic Data : Methyl- and bromo-conduritol C derivatives crystallize in the hexagonal P61 space group, with root-mean-square deviations ≤0.0335 Å from conduritol C. Strong H-bond networks stabilize their structures, unlike CBE’s covalent enzyme interactions .
- Synthetic Versatility : Chemoenzymatic methods enable enantioselective synthesis of conduritol C analogs, contrasting with CBE’s reliance on epoxidation .
Table 1: Structural Properties of Conduritol B and C Analogs
Pharmacological Analogs: Conduritol A, B Tetraacetate, and D
This compound tetraacetate and related compounds exhibit modified pharmacokinetic profiles:
- In contrast, CBE’s unmodified structure has lower toxicity but poor bioavailability .
- Structural Modifications: Adding substituents (e.g., Br⁻, NO₂⁻) to conduritol analogs improves binding affinity and oral bioavailability. For example, bromo-conduritol B tetraacetate enhances Caco-2 permeability (0.9223/1.0) .
Table 2: ADMET Comparison of Conduritol Derivatives
Compound | Human Intestinal Absorption | Caco-2 Permeability | Toxicity Profile |
---|---|---|---|
This compound | Moderate | Low | Low |
This compound Tetraacetate | 0.9899 | 0.9040 | Mutagenic, tumorigenic |
Conduritol C cis-Epoxide | 0.6488 | 0.5225 | Irritating effects |
Functional Analogs: Cyclophellitol Derivatives
Cyclophellitol derivatives, such as C8-substituted analogs, address CBE’s selectivity limitations:
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H |
InChI Key |
LRUBQXAKGXQBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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